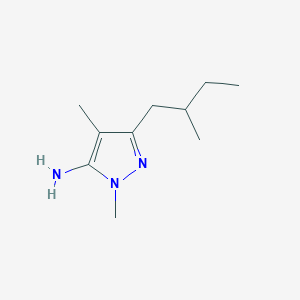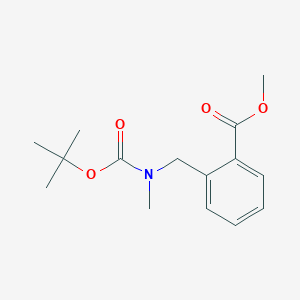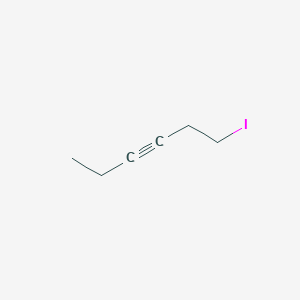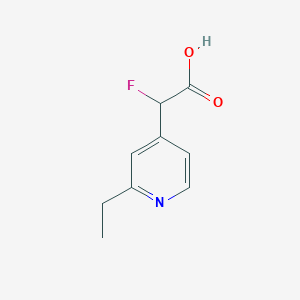
2-(2-Ethylpyridin-4-yl)-2-fluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Ethylpyridin-4-yl)-2-fluoroacetic acid: is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with an ethyl group at the 2-position and a fluoroacetic acid moiety at the 4-position. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethylpyridin-4-yl)-2-fluoroacetic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-ethylpyridine, which can be obtained through the alkylation of pyridine with ethyl halides under basic conditions.
Fluorination: The next step involves the introduction of the fluoroacetic acid moiety. This can be achieved through a nucleophilic substitution reaction where 2-ethylpyridine is reacted with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Acidification: The final step involves the acidification of the intermediate product to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Ethylpyridin-4-yl)-2-fluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The fluoroacetic acid moiety can be reduced to form a hydroxyacetic acid derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products
Oxidation: 2-(2-Carboxypyridin-4-yl)-2-fluoroacetic acid.
Reduction: 2-(2-Ethylpyridin-4-yl)-2-hydroxyacetic acid.
Substitution: 2-(2-Ethylpyridin-4-yl)-2-aminoacetic acid or 2-(2-Ethylpyridin-4-yl)-2-thioacetic acid.
Aplicaciones Científicas De Investigación
2-(2-Ethylpyridin-4-yl)-2-fluoroacetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural substrates.
Industry: It can be used in the development of agrochemicals and materials with specific properties such as corrosion resistance or enhanced conductivity.
Mecanismo De Acción
The mechanism of action of 2-(2-Ethylpyridin-4-yl)-2-fluoroacetic acid involves its interaction with specific molecular targets. The fluoroacetic acid moiety can mimic natural substrates and inhibit enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and lead to various biological effects. The pyridine ring can also interact with receptors and modulate their activity, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Methylpyridin-4-yl)-2-fluoroacetic acid
- 2-(2-Propylpyridin-4-yl)-2-fluoroacetic acid
- 2-(2-Isopropylpyridin-4-yl)-2-fluoroacetic acid
Uniqueness
2-(2-Ethylpyridin-4-yl)-2-fluoroacetic acid is unique due to the presence of the ethyl group at the 2-position of the pyridine ring, which can influence its chemical reactivity and biological activity. The fluoroacetic acid moiety also imparts unique properties, such as increased lipophilicity and enhanced binding affinity to certain molecular targets.
Propiedades
Fórmula molecular |
C9H10FNO2 |
|---|---|
Peso molecular |
183.18 g/mol |
Nombre IUPAC |
2-(2-ethylpyridin-4-yl)-2-fluoroacetic acid |
InChI |
InChI=1S/C9H10FNO2/c1-2-7-5-6(3-4-11-7)8(10)9(12)13/h3-5,8H,2H2,1H3,(H,12,13) |
Clave InChI |
IMQNLFXYMCKVSJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC=CC(=C1)C(C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,4-Dimethyl-3-{3-oxabicyclo[3.1.0]hexan-6-yl}-1H-pyrazol-5-amine](/img/structure/B13079592.png)
![2-[(Azetidin-3-yloxy)methyl]-4-methylmorpholine](/img/structure/B13079598.png)

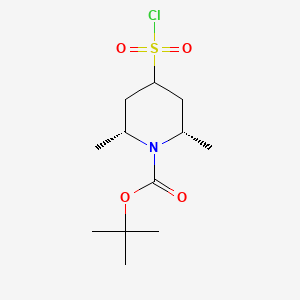

![2-{Bicyclo[2.2.1]heptan-2-yl}azetidine](/img/structure/B13079624.png)

![(2E)-2-methoxyimino-2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2,4-thiadiazol-3-yl]acetic acid](/img/structure/B13079626.png)
![{3-Ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13079638.png)
![2-(Iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B13079648.png)
